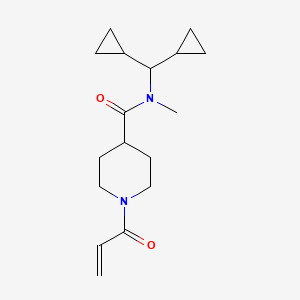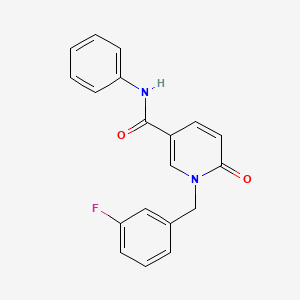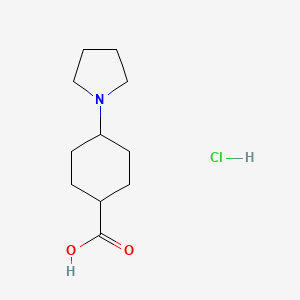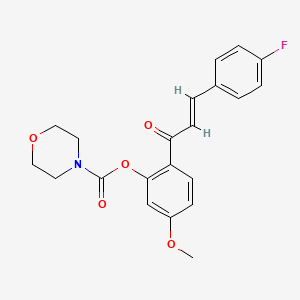
7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H27ClN4O3 and its molecular weight is 503. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Photo-induced Electron Transfer
Compounds with piperazine substituents, such as naphthalimide derivatives, have been studied for their luminescent properties and photo-induced electron transfer capabilities. These properties make them potential candidates for applications in pH probes and fluorescence imaging technologies, enhancing our understanding of biological processes at the molecular level (Gan et al., 2003).
Cyclization Routes to Piperazine Diones
The Dieckmann cyclization route to piperazine-2,5-diones, starting from specific substructures, showcases a method to synthesize key intermediates that could be utilized in the development of new chemical entities with potential applications in medicinal chemistry (Aboussafy & Clive, 2012).
Fluorescent Ligands for Receptor Visualization
Fluorescent ligands based on piperazine structures have been synthesized to visualize specific receptors, such as the 5-HT1A receptors in cells. This application is crucial for drug discovery and development, providing a tool for studying receptor-ligand interactions in real-time (Lacivita et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 5-chloro-2-methylbenzene-1,4-diamine with 4-(chlorocarbonyl)piperazine to form 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "5-chloro-2-methylbenzene-1,4-diamine", "4-(chlorocarbonyl)piperazine", "Phenethylamine", "Acetic anhydride", "Sodium acetate", "Chloroform", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 5-chloro-2-methylbenzene-1,4-diamine is reacted with acetic anhydride and sodium acetate in chloroform to form 5-chloro-N-(2-methylphenyl)acetamide.", "Step 2: 5-chloro-N-(2-methylphenyl)acetamide is reacted with sodium hydroxide and sodium carbonate in ethanol to form 5-chloro-2-methylbenzene-1,4-diamine.", "Step 3: 5-chloro-2-methylbenzene-1,4-diamine is reacted with 4-(chlorocarbonyl)piperazine in ethanol to form 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2-methylquinazoline-4(3H)-one.", "Step 4: 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2-methylquinazoline-4(3H)-one is reacted with phenethylamine in ethanol to form 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Step 5: The final product is purified by recrystallization from ethanol and drying under vacuum." ] } | |
CAS-Nummer |
892282-99-4 |
Produktname |
7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
Molekularformel |
C28H27ClN4O3 |
Molekulargewicht |
503 |
IUPAC-Name |
7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H27ClN4O3/c1-19-7-9-22(29)18-25(19)31-13-15-32(16-14-31)26(34)21-8-10-23-24(17-21)30-28(36)33(27(23)35)12-11-20-5-3-2-4-6-20/h2-10,17-18H,11-16H2,1H3,(H,30,36) |
InChI-Schlüssel |
GBSUQOFLSOYYFX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy]acetamide](/img/structure/B2690912.png)


![5-ethoxy-3-(3-fluorobenzyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690918.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-ol](/img/structure/B2690921.png)
![2-chloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2690923.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2690926.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2690927.png)
![2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B2690928.png)


![2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2690934.png)